molecular formula C18H17N3O2S3 B11502411 1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11502411
M. Wt: 403.5 g/mol
InChI Key: RUVDYSGLUFRAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of a thiadiazole ring, a thiophene ring, and an octahydroquinoline core

Preparation Methods

The synthesis of 1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the prop-2-en-1-ylsulfanyl group. The thiophene ring is then attached via a coupling reaction, and the octahydroquinoline core is constructed through hydrogenation and cyclization steps. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the prop-2-en-1-ylsulfanyl group can be reduced to form saturated alkyl groups.

    Substitution: The hydrogen atoms on the thiadiazole and thiophene rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include:

These compounds share structural similarities but differ in their specific functional groups and ring systems, which can result in different chemical properties and applications

Properties

Molecular Formula

C18H17N3O2S3

Molecular Weight

403.5 g/mol

IUPAC Name

1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C18H17N3O2S3/c1-2-7-25-18-20-19-17(26-18)21-13-4-3-5-14(22)16(13)12(9-15(21)23)11-6-8-24-10-11/h2,6,8,10,12H,1,3-5,7,9H2

InChI Key

RUVDYSGLUFRAPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.